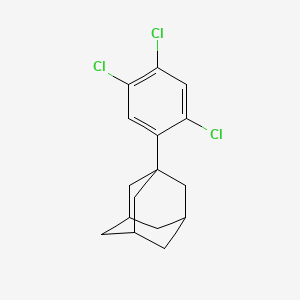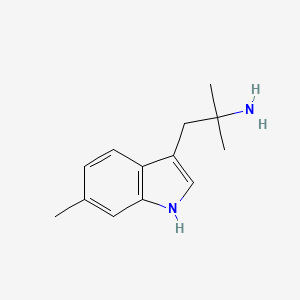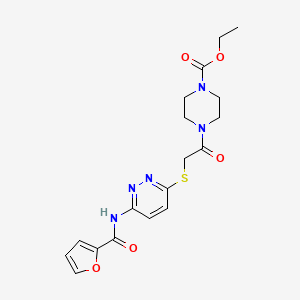
1-(2,4,5-Trichlorophenyl)adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4,5-Trichlorophenyl)adamantane” is a derivative of adamantane . Adamantane is a tricyclo bridged hydrocarbon . It is a small molecule and is classified as experimental . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of 1,2-disubstituted adamantane derivatives, which includes “1-(2,4,5-Trichlorophenyl)adamantane”, can be achieved by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free . Adamantane is the most stable isomer of C10H16 .
Chemical Reactions Analysis
Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It has a density of 1.07 g/cm3 at 25 °C . It has a melting point of 270 °C and it sublimes . It is poorly soluble in water but soluble in hydrocarbons .
Applications De Recherche Scientifique
Drug Delivery Systems
The adamantane moiety plays a crucial role in designing and synthesizing novel drug delivery systems. Researchers have explored liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives . Specifically, the concept of using adamantane as an anchor in the lipid bilayer of liposomes shows promise for targeted drug delivery. By incorporating adamantane, these systems enhance drug stability, improve pharmacokinetics, and enable precise drug release at specific sites.
Biomedical Applications
Beyond drug delivery, adamantane derivatives find applications in biomedical research. For instance, introducing adamantane moieties into existing drugs can enhance their lipophilicity and improve pharmacological properties. The antiviral drug amantadine (1-aminoadamantane) is a notable example . Researchers continue to explore novel adamantane-based compounds for therapeutic purposes.
Biofilm Inhibition
Recent studies indicate that adamantane derivatives influence biofilm formation in bacteria such as E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus. Their antimicrobial activity may be attributed to membranotropic effects . Understanding these mechanisms could lead to innovative strategies for combating bacterial infections.
Safety and Hazards
Orientations Futures
The synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues is a promising area of research . It is intended to complement reviews focusing on the preparation of 1,2-disubstituted derivatives by C–H functionalization methods .
Mécanisme D'action
Target of Action
Adamantane, a related compound, has been shown to interact with the enzyme camphor 5-monooxygenase in pseudomonas putida
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives . The interaction of 1-(2,4,5-Trichlorophenyl)adamantane with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s worth noting that adamantane and its derivatives have been used in the synthesis of various bioactive compounds, suggesting potential impacts on multiple biochemical pathways .
Result of Action
Adamantane derivatives have been associated with a range of biological activities, suggesting that 1-(2,4,5-trichlorophenyl)adamantane may have similar effects .
Action Environment
It’s worth noting that the reactivity of adamantane derivatives can offer extensive opportunities for their utilization in various environments .
Propriétés
IUPAC Name |
1-(2,4,5-trichlorophenyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEBBHGIKWZQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trichlorophenyl)adamantane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B2443516.png)
![6-Pyridin-4-yl-2-(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2443517.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2443522.png)
![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-3,4-dimethoxy-benzamide](/img/structure/B2443523.png)
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B2443524.png)



![1-(benzotriazol-1-ylmethyl)-N-[(E)-2-phenylprop-1-enyl]pyridin-2-imine](/img/structure/B2443529.png)
